Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Description
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate is a cyclic ester featuring a substituted cyclopentene ring. Its structure includes:
- A cyclopentene backbone with a double bond at the 3,4-position.
- A methoxy group (-OCH₃) at the 4-position.
- A keto group (=O) at the 2-position.
- A methyl ester (-COOCH₃) at the 1-position.
This compound’s reactivity and applications are influenced by its strained cyclopentene ring and electron-withdrawing/donating substituents.
Properties
IUPAC Name |
methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-5-3-6(7(9)4-5)8(10)12-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRHBSUZMNXAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403338 | |
| Record name | Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141693-19-8 | |
| Record name | Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate typically involves the reaction of 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Synthesis
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, characterized by a cyclopentene ring and functional groups such as a methoxy and a carboxylate ester, allows it to participate in various chemical reactions.
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Esterification : Reacting 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol.
- Grignard Reactions : Utilizing Grignard reagents for the formation of ketones and alcohols.
These methods highlight its versatility in organic synthesis, allowing for the generation of diverse derivatives that can be further manipulated for specific applications.
Biological Research
Research into the biological activities of this compound is ongoing. It has shown potential interactions with various biomolecules, which could lead to significant pharmacological applications.
Pharmaceutical Applications
This compound is being investigated for its therapeutic properties, particularly in drug development.
Case Studies
Recent studies have explored its efficacy in various biological assays:
These findings suggest that this compound could serve as a lead structure for developing new pharmaceuticals targeting specific diseases.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and as a precursor for other industrially important compounds.
Chemical Industry Usage
The compound's reactivity allows it to be employed in:
- Fine Chemical Production : As an intermediate in the synthesis of agrochemicals and specialty chemicals.
This aspect emphasizes its economic significance within the chemical industry.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., chlorophenyl, methoxyphenyl) in cyclohexene analogues contribute to steric bulk and electronic diversity, affecting solubility and crystallization behavior .
2.2 Ester Group Comparison: Methyl vs. Ethyl Esters
Methyl and ethyl esters differ in volatility and hydrophobicity. For example:
- Methyl esters (e.g., methyl salicylate in ) typically have lower molecular weights and higher volatility than ethyl esters.

- Ethyl esters (e.g., –8) exhibit increased hydrophobicity, influencing their partitioning in biological systems or solvent-based applications.
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight | Lower | Higher |
| Volatility | Higher | Lower |
| Hydrophobicity | Moderate | High |
The methyl ester in the target compound may enhance its volatility compared to ethyl-substituted analogues, making it more suitable for gas-phase reactions or chromatography applications .
2.3 Substituent Effects: Methoxy vs. Halogen Groups
- Methoxy groups (-OCH₃) are electron-donating, activating the ring toward electrophilic substitution.
- Halogens (e.g., -Cl, -F in –8) are electron-withdrawing, directing reactions to specific positions and altering electronic density.
For instance, the methoxy group in the target compound may stabilize the cyclopentene ring via resonance, whereas halogenated analogues () could exhibit distinct reactivity in cross-coupling or nucleophilic substitution reactions.
Research Findings and Data Gaps
- Crystallography : While cyclohexene derivatives (–8) are well-studied via single-crystal X-ray diffraction (using SHELX software, ), data on the target compound’s crystal structure are absent.
- Thermodynamic Properties : and suggest methyl esters have distinct boiling points and solubilities, but specific measurements for the target compound are needed.
- Synthetic Utility : The cyclopentene core’s strain could make the compound a valuable precursor in synthesizing fused-ring systems or pharmaceuticals.
Biological Activity
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate (M4M2C) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopentene ring and functional groups such as a methoxy group and a carboxylate ester, contributes to its reactivity and possible therapeutic applications. This article explores the biological activity of M4M2C, including its pharmacological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : Approximately 170.16 g/mol
M4M2C features a cyclopentene core with a ketone and an ester, which enhances its reactivity in various chemical reactions.
Synthesis
The synthesis of M4M2C typically involves the reaction of 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol under catalytic conditions. This process can be scaled for industrial production, utilizing industrial-grade reagents and precise control over reaction conditions to optimize yield and purity .
M4M2C's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that can interact with cellular receptors and signaling pathways .
Pharmacological Properties
Research indicates that M4M2C may exhibit several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that compounds structurally similar to M4M2C possess anti-inflammatory properties by inhibiting key inflammatory pathways .
- Anticancer Potential : Some derivatives of cyclopentene compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating that M4M2C could be explored for its anticancer properties .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study on γ-butyrolactones highlighted their potential in reducing inflammation through inhibition of caspase pathways. Although not directly tested, M4M2C's structural similarities suggest it could have comparable effects .
- Neuroprotective Effects : Investigations into related compounds have shown neuroprotective properties in neuronal cultures, suggesting that M4M2C might enhance neurite outgrowth or protect against neurotoxicity .
- Cytotoxicity Studies : Synthetic analogs of M4M2C have been evaluated for cytotoxicity against cancer cell lines, showing promising results that warrant further exploration into M4M2C's therapeutic potential .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Enhancement of neurite outgrowth |
Synthetic Pathways Comparison
| Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with methanol | 86% | Catalytic conditions |
| Oxidation to carboxylic acid | Variable | Potassium permanganate |
| Reduction to alcohol | Variable | Lithium aluminum hydride |
Q & A
Q. What are the common synthetic routes for Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate, and how are reaction conditions optimized?
The synthesis often involves cyclization reactions of precursor ketones or esters. For example, analogous cyclopentenone derivatives are synthesized using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to promote cyclization . Optimization typically includes:
- Temperature control : Reactions are conducted at 0–25°C to avoid side products.
- Catalyst stoichiometry : Substrate-to-catalyst ratios of 1:1.2 are common for efficient ring closure.
- Solvent selection : Dichloromethane or THF is preferred for solubility and stability.
Q. How is the structure of this compound validated experimentally?
X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional parameters . Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
- Validation metrics : R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between similar cyclohexenone derivatives?
Discrepancies in bond angles or puckering parameters (e.g., Cremer-Pople analysis) may arise from substituent effects or crystal packing. Strategies include:
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 4-methoxyphenyl derivatives) to identify trends .
- Software cross-validation : Use multiple refinement tools (SHELXL vs. OLEX2) to assess systematic errors .
- Dynamic effects : Consider temperature-dependent crystallography to probe conformational flexibility .
Q. What computational methods are suitable for studying the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Applications include:
- Mechanistic insights : Modeling cyclization steps to optimize catalyst selection .
- Electronic effects : Analyzing electron-withdrawing groups (e.g., methoxy, carbonyl) on ring strain and stability .
- Non-covalent interactions : AIM (Atoms in Molecules) theory evaluates hydrogen bonding and van der Waals interactions in crystal packing .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral HPLC or polarimetry is used post-synthesis. For asymmetric catalysis, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) can induce stereoselectivity. Example protocol:
- Chiral column : Use a Daicel CHIRALPAK® column with hexane/isopropanol (90:10) mobile phase.
- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental and simulated spectra .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting biological activity data for this compound?
False positives in enzyme inhibition assays may arise from aggregation or solvent artifacts. Mitigation strategies:
- Counter-screening : Use detergent-containing buffers (e.g., 0.01% Tween-20) to disrupt non-specific aggregates .
- Dose-response curves : Ensure IC₅₀ values are reproducible across multiple assays (e.g., fluorescence vs. radiometric).
Q. How can synthetic yields be improved for scale-up?
Low yields in cyclization steps are often due to steric hindrance. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

